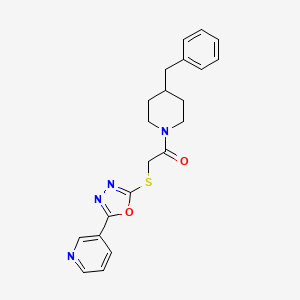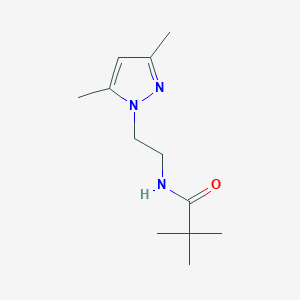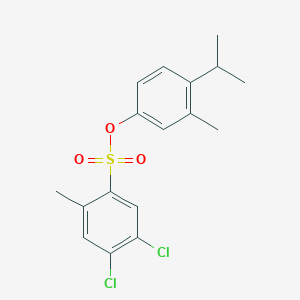
4,5-二氯-2-甲基苯-1-磺酸3-甲基-4-(丙-2-基)苯酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with methyl, propan-2-yl, and dichloro groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
科学研究应用
3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用机制
Target of Action
The primary targets of a compound like “3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate” could be various enzymes or receptors in the body. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound could interact with its targets through various mechanisms. For example, it might bind to an enzyme and inhibit its activity, or it could bind to a receptor and either activate or inhibit the receptor’s function .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and have downstream effects on other processes in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. For example, its solubility could affect its absorption and distribution in the body, and its chemical structure could influence how it is metabolized and excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits an enzyme, it could lead to a decrease in the production of certain molecules in the cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-4-(propan-2-yl)phenol and 4,5-dichloro-2-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or chloroform. A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Reaction Mechanism: The sulfonyl chloride reacts with the phenol group to form the sulfonate ester. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistent quality and high yield. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The methyl and propan-2-yl groups can be oxidized or reduced under appropriate conditions.
Hydrolysis: The sulfonate ester can be hydrolyzed to form the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the sulfonate ester.
Major Products
The major products formed from these reactions include substituted phenols, sulfonic acids, and alcohols, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
3-Methyl-4-(propan-2-yl)phenol: A precursor in the synthesis of the target compound.
4,5-Dichloro-2-methylbenzenesulfonyl chloride: Another precursor used in the synthesis.
Sulfonate Esters: Compounds with similar functional groups but different substituents.
Uniqueness
The uniqueness of 3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3S/c1-10(2)14-6-5-13(7-11(14)3)22-23(20,21)17-9-16(19)15(18)8-12(17)4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQFGOMXPZELHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
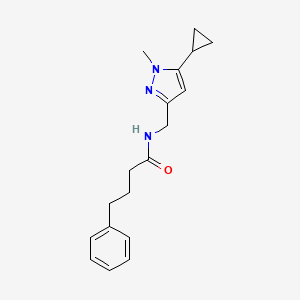
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
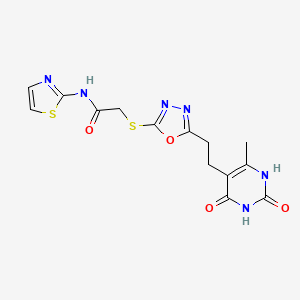
![N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2555503.png)
![benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate](/img/structure/B2555504.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2555505.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2555507.png)

![Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-3-carboxylate](/img/structure/B2555513.png)

![1'-Benzyl-2-(furan-2-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2555515.png)
